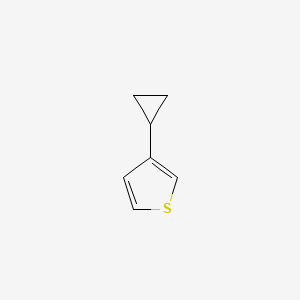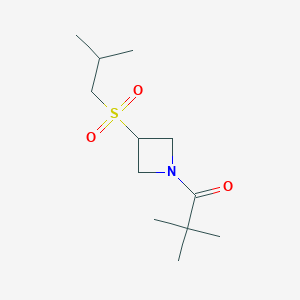![molecular formula C21H17BrN2O3S B2568384 N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide CAS No. 708250-52-6](/img/structure/B2568384.png)
N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a bromophenyl group, and a benzopyran structure. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with the bromophenyl group through a series of substitution reactions. The final step involves the formation of the benzopyran structure and the carboxamide group under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions include various substituted thiazole and benzopyran derivatives, each with unique chemical and biological properties.
Applications De Recherche Scientifique
N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound’s chemical properties make it useful in the development of new materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring and bromophenyl group are believed to play crucial roles in binding to enzymes or receptors, modulating their activity. The benzopyran structure may contribute to the compound’s overall stability and bioavailability. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazole and benzopyran derivatives, such as:
- Cetylpyridinium chloride
- Domiphen bromide
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture.
Uniqueness
What sets N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Propriétés
IUPAC Name |
N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-3-methyl-1-oxo-4H-isochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3S/c1-21(11-14-4-2-3-5-17(14)18(25)27-21)19(26)24-20-23-12-16(28-20)10-13-6-8-15(22)9-7-13/h2-9,12H,10-11H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUYITMCLOHUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[4-(4-Chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2568313.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
![(E)-2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2568317.png)

![Ethyl 2-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2568320.png)
![3-(benzenesulfonyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]propanamide](/img/structure/B2568321.png)


